molecular formula C34H31NO4 B11088887 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl benzoate

4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl benzoate

Cat. No.: B11088887
M. Wt: 517.6 g/mol
InChI Key: TZCDEOGKFCKXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, so let’s break it down. Its systematic name is 4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl benzoate . Quite a tongue-twister, right? Let’s call it Compound X for simplicity.

Compound X belongs to the class of benzoate derivatives . It’s a hybrid of two aromatic rings: one with a phenanthridine core and the other with a benzoate moiety. The phenanthridine ring system imparts interesting biological properties, making Compound X an intriguing molecule for research.

Preparation Methods

Synthesis Routes:

    Chemical Synthesis: Compound X can be synthesized through a multistep process involving cyclization, esterification, and etherification. The exact synthetic route depends on the starting materials and desired intermediates.

    Industrial Production: While industrial-scale production methods are proprietary, they likely involve efficient and scalable processes to meet demand.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized under controlled conditions to form different oxidation states.

    Reduction: Reduction reactions may yield corresponding hydroxylated or deoxygenated derivatives.

    Substitution: Substituents on the phenanthridine ring can be modified using nucleophilic substitution reactions.

    Common Reagents: Reagents like strong acids, bases, and transition metal catalysts play crucial roles.

    Major Products: These reactions lead to diverse products, including regioisomers and stereoisomers.

Scientific Research Applications

Compound X’s versatility extends across scientific domains:

    Chemistry: It serves as a building block for designing novel compounds.

    Biology: Researchers explore its interactions with biomolecules, receptors, and enzymes.

    Medicine: Investigations focus on its potential therapeutic applications, such as anticancer or antimicrobial properties.

    Industry: It might find use in materials science or as a precursor for specialized chemicals.

Mechanism of Action

The exact mechanism remains an active area of study. it likely involves binding to specific cellular targets, modulating signaling pathways, or affecting gene expression. Further research is needed to unravel its precise mode of action.

Comparison with Similar Compounds

Compound X stands out due to its unique phenanthridine-benzoate hybrid structure. Similar compounds include γ-costol , but none match its exact combination of features.

Properties

Molecular Formula

C34H31NO4

Molecular Weight

517.6 g/mol

IUPAC Name

[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C34H31NO4/c1-4-38-29-18-23(15-17-28(29)39-33(37)22-11-6-5-7-12-22)32-31-25(19-34(2,3)20-27(31)36)30-24-13-9-8-10-21(24)14-16-26(30)35-32/h5-18,32,35H,4,19-20H2,1-3H3

InChI Key

TZCDEOGKFCKXHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.